JNK Isoform Inhibitory Potency: SP600125 vs. AS601245 vs. JNK-IN-8
SP600125 exhibits 3.8-fold higher potency against JNK1 (IC50 40 nM) and 5.5-fold higher potency against JNK2 (IC50 40 nM) compared to AS601245 (IC50 150 nM and 220 nM, respectively). However, SP600125 demonstrates 8.5-fold lower potency against JNK1 and 2.1-fold lower potency against JNK2 relative to the irreversible inhibitor JNK-IN-8 (IC50 4.7 nM and 18.7 nM, respectively, in A375 cells) .
| Evidence Dimension | JNK1 IC50 |
|---|---|
| Target Compound Data | 40 nM (cell-free assay) |
| Comparator Or Baseline | AS601245: 150 nM; JNK-IN-8: 4.7 nM |
| Quantified Difference | 3.8× more potent vs. AS601245; 8.5× less potent vs. JNK-IN-8 |
| Conditions | Cell-free kinase inhibition assays; recombinant human JNK isoforms |
Why This Matters
This potency differential positions SP600125 as an intermediate-strength pan-JNK inhibitor: more potent than first-generation ATP-competitors like AS601245 but not as potent as irreversible inhibitors, making it suitable for applications requiring reversible JNK pathway modulation without permanent target engagement.
